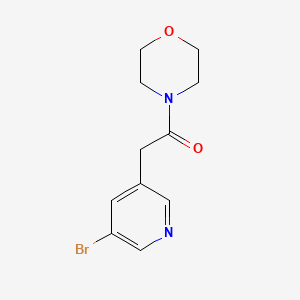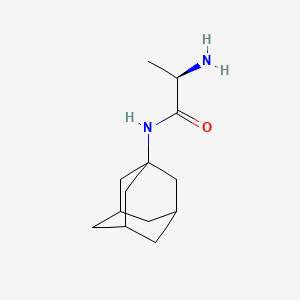
2-(5-Bromo-3-pyridinyl)-1-(4-morpholinyl)ethanone
概要
説明
2-(5-Bromo-3-pyridinyl)-1-(4-morpholinyl)ethanone is an organic compound with the molecular formula C9H11BrN2O It is a derivative of morpholine, a heterocyclic amine, and features a bromopyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-pyridinyl)-1-(4-morpholinyl)ethanone typically involves the reaction of 3,5-dibromopyridine with morpholine under specific conditions. One common method includes:
Starting Materials: 3,5-dibromopyridine and morpholine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to a specific temperature, often around 100-120°C, for several hours to facilitate the substitution reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
2-(5-Bromo-3-pyridinyl)-1-(4-morpholinyl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
2-(5-Bromo-3-pyridinyl)-1-(4-morpholinyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors or as a ligand in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as a building block in material science.
作用機序
The mechanism of action of 2-(5-Bromo-3-pyridinyl)-1-(4-morpholinyl)ethanone involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
類似化合物との比較
Similar Compounds
- 4-[(5-Bromopyridin-2-yl)methyl]morpholine
- 4-[(5-Bromopyridin-3-yl)methyl]morpholine
- 4-[(5-Bromopyridin-3-yl)acetyl]piperidine
Uniqueness
2-(5-Bromo-3-pyridinyl)-1-(4-morpholinyl)ethanone is unique due to the specific positioning of the bromine atom and the acetyl group on the pyridine ring. This configuration can influence its reactivity and binding properties, making it distinct from other similar compounds.
特性
分子式 |
C11H13BrN2O2 |
|---|---|
分子量 |
285.14 g/mol |
IUPAC名 |
2-(5-bromopyridin-3-yl)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C11H13BrN2O2/c12-10-5-9(7-13-8-10)6-11(15)14-1-3-16-4-2-14/h5,7-8H,1-4,6H2 |
InChIキー |
FEYPEIBUEKDVNO-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)CC2=CC(=CN=C2)Br |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 3-(2-fluoro-4-(trifluoromethyl)phenyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B8329940.png)




![6-[(4-methylphenyl)methylsulfanyl]-7H-purin-2-amine](/img/structure/B8329997.png)




![N-[1-(hydroxymethyl)-2-oxo-2-phenylethyl]acetamide](/img/structure/B8330022.png)


